molecular formula C10H10O2S2 B022236 4-(1,3-Dithiolan-2-yl)benzoic acid CAS No. 101033-03-8

4-(1,3-Dithiolan-2-yl)benzoic acid

Cat. No.: B022236
CAS No.: 101033-03-8
M. Wt: 226.3 g/mol
InChI Key: TUFUEXHGSDXLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SU11248 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the industrial production of SU11248 involves large-scale chemical synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

SU11248 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SU11248 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SU11248 is unique in its ability to target multiple receptor tyrosine kinases simultaneously. Similar compounds include:

SU11248 stands out due to its broad spectrum of activity and its efficacy in treating multiple types of cancer .

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUEXHGSDXLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368781
Record name 4-(1,3-dithiolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101033-03-8
Record name 4-(1,3-dithiolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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